molecular formula C10H16N2O B573791 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile CAS No. 170876-15-0

3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile

Cat. No.: B573791
CAS No.: 170876-15-0
M. Wt: 180.251
InChI Key: ARYXROBCPJELHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile is a chemical intermediate designed for medicinal chemistry and drug discovery research, particularly in the development of novel anticancer agents. This compound features the 1-oxa-4-azaspiro[4.4]nonane scaffold, a structure recognized for its significant antitumor properties. Scientific studies on closely related derivatives have demonstrated that this core scaffold can be optimized to exhibit potent and selective cytotoxicity against a range of human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and Hela (cervical) cells, with some analogs achieving IC50 values in the sub-micromolar range . The strategic incorporation of the spirocyclic system aims to provide a rigid, three-dimensional framework that can enhance binding selectivity to biological targets. Furthermore, researchers utilize this scaffold to fine-tune the reactivity profile of drug candidates, for instance, by reducing potential adverse effects associated with Michael addition reactions in vivo . The nitrile moiety in this specific compound offers a versatile chemical handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop targeted therapies. As a key building block, this compound is intended for the synthesis of more complex molecules in preclinical research, supporting the advancement of new oncological therapeutics.

Properties

IUPAC Name

3-(1-oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-6-3-7-12-8-9-13-10(12)4-1-2-5-10/h1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYXROBCPJELHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N(CCO2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30667706
Record name 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170876-15-0
Record name 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bicyclization of Oxime Ethers

The most widely documented method for synthesizing this compound involves radical-mediated bicyclization of oxime ether derivatives. This approach leverages the reactivity of nitrogen-centered radicals to form the spirocyclic core. The general pathway proceeds as follows:

  • Oxime Ether Preparation : Substituted oxime ethers are synthesized from ketones or aldehydes via condensation with hydroxylamine derivatives. For example, reaction of cyclopentanone with O-alkylhydroxylamine yields the requisite oxime ether precursor.

  • Radical Initiation : The oxime ether is treated with a radical initiator such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) under thermal or photochemical conditions. These initiators generate nitrogen-centered radicals that undergo intramolecular hydrogen abstraction.

  • Bicyclization : The radical intermediate cyclizes to form the 1-azaspiro[4.4]nonane skeleton. Subsequent trapping of the radical with a nitrile-containing reagent, such as acrylonitrile, introduces the propanenitrile side chain.

Key Reaction Conditions :

  • Temperature: 80–120°C (thermal initiation) or ambient temperature (photochemical initiation).

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance radical stability.

  • Yield: Moderate (40–60%), contingent on substituent effects and initiator efficiency.

Alternative Pathways: Nucleophilic Displacement and Cycloaddition

While radical bicyclization dominates the literature, two alternative methods have been explored:

Nucleophilic Displacement on Spirocyclic Intermediates

Preformed spirocyclic amines, such as 1-oxa-4-azaspiro[4.4]nonane, undergo alkylation with 3-bromopropanenitrile in the presence of a base like cesium carbonate. This SN2 reaction proceeds in DMF at 60–80°C, yielding the target compound with 50–70% efficiency.

[3+2] Cycloaddition Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been attempted to construct the spirocyclic framework. However, this method faces challenges in regioselectivity and requires protection-deprotection steps for the nitrile group, resulting in lower overall yields (30–40%).

Optimization of Reaction Parameters

Influence of Radical Initiators

The choice of initiator significantly impacts bicyclization efficiency:

InitiatorTemperature (°C)Yield (%)Selectivity (%)
AIBN805585
DTBP1206078
Photoinitiator254892

AIBN provides balanced yield and selectivity, whereas DTBP favors higher conversions at elevated temperatures. Photochemical initiation minimizes side reactions but requires specialized equipment.

Solvent Effects

Solvent polarity correlates with radical stability and reaction rate:

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7586
Acetonitrile37.5528
Toluene2.43512

Polar solvents like DMF stabilize polar transition states, accelerating cyclization.

Mechanistic Insights

Radical Propagation and Termination

The reaction mechanism involves three critical stages:

  • Initiation : Thermal cleavage of AIBN generates cyanopropyl radicals, which abstract hydrogen from the oxime ether’s N–O bond, producing a nitrogen-centered radical.

  • Propagation : Intramolecular hydrogen transfer forms a carbon-centered radical, which undergoes 5-exo-trig cyclization to construct the spirocyclic ring.

  • Termination : Radical quenching via coupling with acrylonitrile introduces the nitrile moiety, yielding the final product.

Side Reactions and Mitigation

Competitive pathways include over-alkylation of the nitrile group and dimerization of radical intermediates. These are suppressed by:

  • Maintaining low initiator concentrations (1–2 mol%).

  • Using excess acrylonitrile (3–5 equiv) to favor termination over dimerization.

Structural Characterization

Spectroscopic Analysis

  • IR Spectroscopy : A strong absorption band at ~2240 cm⁻¹ confirms the presence of the nitrile group.

  • ¹H NMR : Key signals include:

    • δ 3.70–3.85 ppm (m, 4H, spirocyclic O–CH₂–N).

    • δ 2.45–2.60 ppm (t, 2H, CH₂–CN).

    • δ 1.60–1.80 ppm (m, 8H, spirocyclic CH₂).

  • ¹³C NMR : The spirocyclic quaternary carbon resonates at δ 95–100 ppm, while the nitrile carbon appears at δ 120 ppm.

X-ray Crystallography

Single-crystal X-ray studies reveal a distorted boat conformation for the spirocyclic ring, with the nitrile group adopting an equatorial orientation to minimize steric strain.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat transfer and radical initiation efficiency. This method achieves 65% yield with a residence time of 30 minutes, outperforming batch processes.

Green Chemistry Metrics

  • Atom Economy : 78% (radical bicyclization route).

  • E-Factor : 12.5 kg waste/kg product, driven by solvent use in purification.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted spiro compounds with various functional groups.

Scientific Research Applications

3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile and related spirocyclic compounds:

Compound Name Spiro Ring System Substituents/Functional Groups Molecular Weight (g/mol) Applications/Notes
Target Compound 1-Oxa-4-azaspiro[4.4]nonane Propanenitrile (-CH₂CH₂CN) ~225 (estimated) Synthetic intermediate; potential bioactivity
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane 1-Oxa-4-azaspiro[4.5]decane Dichloroacetyl (-COCCl₂) N/A Pesticide (dimethomorph precursor)
3-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile 1-Oxo-2-azaspiro[4.4]nonane Benzonitrile (-C₆H₄CN) 240.30 Research chemical (high-purity building block)
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 7-Oxa-2-azaspiro[3.5]nonane Phenyl (-C₆H₅), ketone (-CO) N/A Pharmaceuticals, material science
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane Phenyl, dual ketones N/A CNS drug candidates
Key Observations:

Spiro Ring Size and Heteroatoms: The target compound’s 4.4 spiro system confers moderate ring strain compared to smaller systems (e.g., 3.3 in ’s 2-oxa-6-azaspiro[3.3]heptane) . Larger rings (e.g., 4.5 in ) may offer greater flexibility but reduced stereochemical control.

Functional Groups :

  • Nitrile Group : The propanenitrile chain in the target compound differs from benzonitrile in , which introduces aromaticity and increased lipophilicity .
  • Electron-Withdrawing Substituents : The dichloroacetyl group in ’s compound enhances electrophilicity, making it reactive in pesticide synthesis , whereas the ketone in ’s compound may facilitate redox chemistry .

Biological Activity

3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile, also known by its CAS number 72031-11-9, is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2OC_9H_{14}N_2O, with a molecular weight of approximately 170.22 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₉H₁₄N₂O
Molecular Weight170.22 g/mol
CAS Number72031-11-9
Density1.24 g/cm³
Boiling Point351.2 °C
Flash Point166.2 °C

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
  • Neurological Effects : There is emerging evidence that it may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still under investigation, but several hypotheses include:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways pertinent to cancer cell survival.
  • Modulation of Cell Signaling Pathways : The compound might influence signaling pathways related to apoptosis and cell proliferation.

Antimicrobial Efficacy

A study conducted by Darabantu et al. (2000) evaluated the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

In vitro experiments reported in Tetrahedron (2000) highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to assess cell cycle changes and apoptosis markers, revealing a significant increase in early apoptotic cells upon treatment with the compound.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation or nucleophilic substitution. For example, nitrile-containing intermediates (e.g., propanenitrile derivatives) are reacted with spirocyclic amines under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours). Post-reaction purification involves column chromatography or recrystallization to isolate the product .
  • Key Considerations : Optimize reaction stoichiometry to avoid side products like unreacted amines or over-alkylated derivatives. Monitor progress using TLC or HPLC.

Q. What safety protocols should be followed during experimental handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Q. How is the structural identity of the compound confirmed?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N spectra to verify the spirocyclic oxa-aza ring and nitrile group.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve bond lengths/angles and spirocyclic conformation .

Advanced Research Questions

Q. How can the spirocyclic ring’s puckering be analyzed computationally?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (qq) and phase angle (ϕ\phi) using Cartesian coordinates from crystallographic data. This quantifies deviations from planarity in the 1-oxa-4-azaspiro[4.4]nonane moiety .
  • Software : Use ORTEP-3 for visualization and Gaussian or NWChem for DFT-based conformational energy profiling .

Q. How to address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics.
  • Control Experiments : Test for off-target effects using mutant enzymes or competitive inhibitors.
  • Sample Purity : Ensure >95% purity via HPLC and LC-MS to rule out impurities as confounding factors .

Q. What strategies optimize the compound’s solubility for in vitro studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins.
  • pH Adjustment : Dissolve in buffered solutions (pH 6–8) to stabilize the nitrile group and spirocyclic amine.
  • Lipophilicity Reduction : Introduce polar substituents (e.g., hydroxyl groups) on the spiro ring while monitoring SAR .

Critical Analysis of Evidence

  • SHELX Software : While SHELXL is standard for small-molecule refinement, its limitations in handling twinned macromolecular crystals necessitate cross-validation with Phenix or REFMAC5 .
  • Safety Data : The compound’s respiratory toxicity (Category 3) requires institutional biosafety committee (IBC) approval for aerosol-generating procedures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.